molecular formula C11H15NO2 B15246979 Ethyl 4-propylnicotinate

Ethyl 4-propylnicotinate

Cat. No.: B15246979
M. Wt: 193.24 g/mol
InChI Key: MXPISRLJXUZZOQ-UHFFFAOYSA-N
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Description

Ethyl 4-propylnicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with a propyl group at the 4-position and an ethyl ester moiety at the 2-position. Nicotinate esters are widely employed in medicinal chemistry due to their ability to modulate bioavailability and metabolic stability. The propyl substituent likely enhances lipophilicity, influencing membrane permeability and target binding .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 4-propylpyridine-3-carboxylate

InChI

InChI=1S/C11H15NO2/c1-3-5-9-6-7-12-8-10(9)11(13)14-4-2/h6-8H,3-5H2,1-2H3

InChI Key

MXPISRLJXUZZOQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=NC=C1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-propylnicotinate can be synthesized through esterification reactions involving nicotinic acid and the appropriate alcohols. One common method involves the reaction of nicotinic acid with ethanol and propanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

Nicotinic acid+Ethanol+PropanolH2SO4Ethyl 4-propylnicotinate+Water\text{Nicotinic acid} + \text{Ethanol} + \text{Propanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Nicotinic acid+Ethanol+PropanolH2​SO4​​Ethyl 4-propylnicotinate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-propylnicotinate, like other esters, can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield nicotinic acid and the corresponding alcohols (ethanol and propanol).

    Reduction: Reduction of the ester group can lead to the formation of the corresponding alcohol.

    Substitution: The ester group can be substituted by nucleophiles in reactions such as transesterification.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alcohols or amines.

Major Products Formed:

    Hydrolysis: Nicotinic acid, ethanol, and propanol.

    Reduction: Corresponding alcohols.

    Substitution: New esters or amides, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of cardiovascular health and skin conditions.

    Industry: Utilized in the formulation of cosmetic products and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of ethyl 4-propylnicotinate is not fully understood, but it is believed to involve interactions with nicotinic acid receptors and pathways. Nicotinic acid is known to influence lipid metabolism and vasodilation, and its ester derivatives may exhibit similar effects. The compound may also exert antioxidant and anti-inflammatory effects through its interaction with cellular pathways.

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between Ethyl 4-propylnicotinate and related compounds:

Compound Name Molecular Formula Substituents/Modifications Ring System Purity Applications/Properties
This compound* C11H15NO2 4-propyl, 2-ethyl ester Pyridine N/A Lipophilic intermediate; drug synthesis
Ethyl 3-chloropyridazine-4-carboxylate C7H7ClN2O2 3-chloro, 4-ethyl ester Pyridazine 97% Electrophilic intermediate; pharmaceutical precursor
6-Cyclopropyl-2-methylnicotinonitrile C10H10N2 6-cyclopropyl, 2-methyl, 3-cyano Pyridine 95% Agrochemical research (herbicide/pesticide lead)
Ethyl 3-methoxy-4-(1-methylpiperidin-4-ylmethoxy)-6-nitrobenzoate C18H25N3O7 3-methoxy, 4-piperidinylmethoxy, 6-nitro Benzene N/A CNS-targeting candidate (nitro group enhances reactivity)

*Inferred properties based on structural analogs.

Key Research Findings

Ring System Influence :

  • Pyridine vs. Pyridazine : Ethyl 3-chloropyridazine-4-carboxylate features a pyridazine ring, which increases electron deficiency compared to pyridine. This enhances reactivity in nucleophilic substitutions, making it suitable for constructing heterocyclic drug scaffolds. In contrast, this compound’s pyridine ring offers greater aromatic stability, favoring interactions with biological targets like enzymes or receptors.
  • Benzene Derivatives : Compounds like Ethyl 3-methoxy-4-(1-methylpiperidin-4-ylmethoxy)-6-nitrobenzoate incorporate a benzene ring with bulky substituents (e.g., piperidinylmethoxy), which may improve blood-brain barrier penetration for CNS applications.

Substituent Effects: Chloro vs. Propyl: The chloro group in Ethyl 3-chloropyridazine-4-carboxylate introduces strong electron-withdrawing effects, facilitating reactions like Suzuki couplings. Cyclopropyl and Cyano Groups: In 6-Cyclopropyl-2-methylnicotinonitrile , the cyclopropyl moiety induces ring strain, while the cyano group acts as a hydrogen bond acceptor, enhancing binding to enzymatic targets in agrochemicals.

Purity and Synthetic Utility :

  • High purity levels (95–97%) in analogs like Ethyl 3-chloropyridazine-4-carboxylate underscore their reliability as intermediates in large-scale synthesis. This compound likely shares similar synthetic rigor, given its structural simplicity.

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